Crystal structure and dihedral angle of 3,3'-dibromo-4,4'-bipyridine
Crystal structure and dihedral angle of 3,3'-dibromo-4,4'-bipyridine
Structural and Electronic Profiling of 3,3'-Dibromo-4,4'-bipyridine: Crystallography, Dihedral Constraints, and Molecular Electronics
Executive Summary
3,3'-Dibromo-4,4'-bipyridine (CAS: 69112-08-9) is a highly specialized, rotationally constrained molecular building block[1]. Unlike its unsubstituted parent compound, the introduction of bulky bromine atoms at the 3 and 3' positions induces severe steric hindrance, fundamentally altering its crystal structure and electronic properties[2]. This technical guide provides an in-depth analysis of its crystallographic dihedral constraints, synthetic pathways, and its critical role as a mechanistic probe in advanced molecular electronics and as a precursor for high-capacity energy storage systems.
Crystallographic Profiling & Dihedral Constraints
The defining characteristic of 3,3'-dibromo-4,4'-bipyridine is the spatial orientation of its two pyridine rings. In unsubstituted 4,4'-bipyridine, the rings adopt a relatively shallow dihedral angle (θ ≈ 34.8° at low temperatures) to balance the steric repulsion between the ortho-hydrogens with the energetic stabilization provided by π-conjugation[3].
However, the van der Waals radius of a bromine atom (≈ 1.85 Å) is significantly larger than that of a hydrogen atom (≈ 1.20 Å). When substituted at the 3 and 3' positions, the steric clash between the bromine atoms and the adjacent protons forces the molecule into a highly twisted conformation. The dibromo substituents enforce near-orthogonality (θ ≈ 90°), making any coplanar geometry energetically inaccessible at room temperature[2]. This rotational constraint completely disrupts the extended π-conjugation across the bipyridine backbone, electronically isolating the two pyridine rings and altering the HOMO-LUMO gap.
Table 1: Comparative Crystallographic and Dihedral Data of 4,4'-Bipyridine Derivatives
| Compound | Substituents (3,3') | Dihedral Angle (θ) | Conjugation Status | Ref |
| 4,4'-Bipyridine | None | ~34.8° | Partially Conjugated | [3] |
| 3,3'-Dimethyl-4,4'-bipyridine | Methyl (-CH₃) | ~81.8° | Highly Twisted | [3] |
| 3,3'-Dibromo-4,4'-bipyridine | Bromo (-Br) | ~90° (Orthogonal) | Rotationally Constrained | [2] |
Synthesis Methodology
The synthesis of 3,3'-dibromo-4,4'-bipyridine relies on a directed ortho-metalation (DoM) strategy followed by oxidative homocoupling[2]. The regioselectivity of this reaction is driven by the directing effect of the halogens and the inherent acidity of the pyridine protons.
Step-by-Step Protocol: Oxidative Homocoupling of 3-Bromopyridine
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Preparation: Purge a dry Schlenk flask with argon. Dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the system to -78 °C.
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Lithiation (Base Formation): Add n-butyllithium (n-BuLi) dropwise to form lithium diisopropylamide (LDA). Stir for 30 minutes to ensure complete base formation.
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Directed ortho-Metalation: Slowly add 3-bromopyridine to the LDA solution, maintaining the temperature between -94 °C and -78 °C. The strong, non-nucleophilic base selectively deprotonates the C4 position (adjacent to the bromine atom), forming the highly reactive 3-bromo-4-lithiopyridine intermediate. Stir for 1 hour.
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Oxidative Coupling: Add anhydrous copper(II) chloride (CuCl₂) as an oxidant. The CuCl₂ facilitates the transmetalation and subsequent homocoupling of the pyridyl species.
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Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature (RT) and stir for 16 hours to ensure complete conversion[2].
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Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl, extract the organic layer with dichloromethane (CH₂Cl₂), dry over MgSO₄, and purify via silica gel column chromatography to isolate the pure 3,3'-dibromo-4,4'-bipyridine.
Caption: Synthesis pathway of 3,3'-dibromo-4,4'-bipyridine and its downstream applications.
Molecular Electronics & Conductance Switching
In the field of single-molecule electronics, 4,4'-bipyridine is a classic molecular wire known for its electromechanical conductance switching[4]. When placed in a gold-gold (Au-Au) junction, mechanical modulation of the electrode gap can force the molecule to switch between high and low conductance states.
Because 3,3'-dibromo-4,4'-bipyridine is rotationally constrained to an orthogonal geometry, it serves as a critical mechanistic probe. Despite its inability to planarize, it still exhibits clear peaks in conductance histograms (e.g., ~2 × 10⁻⁴ G₀)[2]. This validates that the switching mechanism in these junctions is not solely dependent on the planarization of the bipyridine rings, but rather on the binding geometry of the nitrogen termini to the under-coordinated Au atoms and the weak interactions between the side-groups and the metallic electrodes[4].
Self-Validating Experimental Workflow: STM-BJ Piezo-Modulation
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Junction Formation: A gold scanning tunneling microscope (STM) tip is repeatedly driven into and out of contact with a gold substrate coated with the target molecule[2].
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Gap Creation: The junction is closed to achieve a conductance of several G₀ (quantum of conductance, 77.48 μS). The tip is abruptly stretched by ~1.0 nm to create a nanogap accommodating the bipyridine molecule.
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Piezo-Modulation: The size of the nanogap is modulated by 0.2 nm at a frequency of 135 Hz (4 times in 30 ms)[2]. This mechanical stimulus forces the molecule to toggle between binding configurations.
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Data Acquisition: The current (I) is recorded under a constant bias (V = 300 mV). Conductance (G = I/V) is calculated continuously.
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Statistical Validation: Over 2000 current-displacement traces are compiled into a 1D conductance histogram. The emergence of distinct peaks mathematically validates the most probable conductance states, filtering out stochastic noise and proving the system's reliability[2].
Caption: Step-by-step workflow for Scanning Tunneling Microscopy Break Junction (STM-BJ) measurements.
Advanced Applications: Energy Storage
Beyond molecular electronics, the orthogonal geometry and reactive bromine sites of 3,3'-dibromo-4,4'-bipyridine make it an ideal precursor for complex redox-active materials. For instance, it is utilized to synthesize phosphoryl-bridged viologens (phosphaviologens, such as PVS and PVM)[5]. Through a divergent route involving phosphole ring-closing, the rigid bipyridine backbone is locked into a highly electron-deficient scaffold. These resulting organic molecules can accept multiple electrons (up to 3e⁻) at high reduction potentials, making them highly sought-after cathode materials for next-generation, high-energy organic Li-ion batteries[5].
References
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[4] Side-Group-Mediated Mechanical Conductance Switching in Molecular Junctions. PubMed (nih.gov). 4
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[2] Structure of 4,4'-bipyridine 1 and synthetic pathway to compounds 2-6. ResearchGate. 2
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[5] Phosphoryl- and phosphonium-bridged viologens as stable two- and three-electron acceptors for organic electrodes. ResearchGate. 5
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[3] Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. ResearchGate. 3
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[1] 3-Bromo-4-(3-bromopyridin-4-yl)pyridine - PubChem (CID 817360). PubChem (nih.gov). 1
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- 1. 3-Bromo-4-(3-bromopyridin-4-yl)pyridine | C10H6Br2N2 | CID 817360 - PubChem [pubchem.ncbi.nlm.nih.gov]
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